Cas no 18370-11-1 (N-Methyl-p-toluamide)
N-Methyl-p-toluamide Chemical and Physical Properties
Names and Identifiers
-
- Benzamide,N,4-dimethyl-
- N-Methyl-p-Toluamide
- N-Methyl-4-methylbenzamide
- N,4-dimethylbenzamide
- N-METHYL-P-TOLUAMIDE ---WHITE POWDER---
- 4-methyl N-methylbenzamide
- N,4-dimethyl-benzamide
- N-methyl-4-toluamide
- N-methyl-p-methylbenzamide
- p-methyl-N-methylbenzamide
- p-Dimethylbenzamide
- TIMTEC-BB SBB008263
- N,P-DIMETHYLBENZAMIDE
- Benzamide, N,4-dimethyl- (9CI)
- BenzaMide, N,4-diMethyl-
- N-Methyl-4-MethylbenzaMide, 97%
- 4-methyl-N-methylbenzamide
- AKOS003622914
- 18370-11-1
- DTXSID40171465
- CS-0328457
- 4,n-dimethyl-benzamide
- STILBENEYELLOW
- N-Methyl 4-methylbenzamide
- N,4-Dimethylbenzamide #
- EN300-6768723
- FT-0629601
- MFCD00043627
- Z32016517
- SCHEMBL131434
- DB-080942
- STK395608
- N-Methyl-p-toluamide
-
- MDL: MFCD00043627
- Inchi: 1S/C9H11NO/c1-7-3-5-8(6-4-7)9(11)10-2/h3-6H,1-2H3,(H,10,11)
- InChI Key: FZIOOTTWDRFBKU-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C)=CC=1)NC
Computed Properties
- Exact Mass: 149.08400
- Monoisotopic Mass: 149.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: nothing
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Density: 1.021
- Boiling Point: 293.2°C at 760 mmHg
- Flash Point: 168.3°C
- Refractive Index: 1.524
- PSA: 29.10000
- LogP: 1.74550
N-Methyl-p-toluamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Methyl-p-toluamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Methyl-p-toluamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M341165-100mg |
N-Methyl-p-toluamide |
18370-11-1 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M341165-500mg |
N-Methyl-p-toluamide |
18370-11-1 | 500mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M341165-1g |
N-Methyl-p-toluamide |
18370-11-1 | 1g |
$ 80.00 | 2022-06-03 | ||
| 1PlusChem | 1P00ACRR-1g |
N-METHYL-P-TOLUAMIDE |
18370-11-1 | 1g |
$45.00 | 2024-06-18 | ||
| A2B Chem LLC | AE82311-1g |
N-Methyl-p-toluamide |
18370-11-1 | 1g |
$19.00 | 2024-04-20 | ||
| A2B Chem LLC | AE82311-5g |
N-Methyl-p-toluamide |
18370-11-1 | 5g |
$60.00 | 2024-04-20 | ||
| A2B Chem LLC | AE82311-25g |
N-Methyl-p-toluamide |
18370-11-1 | 25g |
$195.00 | 2024-04-20 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H56446-1g |
N-Methyl-4-methylbenzamide, 97% |
18370-11-1 | 97% | 1g |
¥6677.00 | 2023-03-01 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H56446-250mg |
N-Methyl-4-methylbenzamide, 97% |
18370-11-1 | 97% | 250mg |
¥2098.00 | 2023-03-01 | |
| Cooke Chemical | F784021-250mg |
N-Methyl-4-methylbenzamide |
18370-11-1 | 97 | 250mg |
RMB 1678.40 | 2025-02-20 |
N-Methyl-p-toluamide Related Literature
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1. Mechanism of the thermal rearrangement of N-aroyl-O-(NN-dimethylthiocarbamoyl)-N-methylhydroxylaminesW. Brian Ankers,Charles Brown,Robert F. Hudson,Alexander J. Lawson J. Chem. Soc. Perkin Trans. 2 1978 127
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Tuan Thanh Dang,Anqi Chen,Abdul Majeed Seayad RSC Adv. 2014 4 30019
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Subhash L. Yedage,Bhalchandra M. Bhanage Green Chem. 2016 18 5635
Additional information on N-Methyl-p-toluamide
Introduction to N-Methyl-p-toluamide (CAS No. 18370-11-1)
N-Methyl-p-toluamide, with the chemical formula C8H11N, is a significant compound in the field of chemical and pharmaceutical research. Its CAS number, CAS No. 18370-11-1, uniquely identifies it in scientific literature and databases. This compound has garnered attention due to its diverse applications and the latest advancements in its study.
The structural formula of N-Methyl-p-toluamide consists of a toluene ring substituted with an amide group and a methyl group. This unique arrangement contributes to its reactivity and makes it a valuable intermediate in organic synthesis. The compound's solubility in both polar and non-polar solvents further enhances its utility in various chemical processes.
In recent years, N-Methyl-p-toluamide has been extensively studied for its potential applications in pharmaceuticals. Researchers have explored its role as a precursor in the synthesis of more complex molecules, including those with therapeutic properties. The compound's ability to act as a ligand in coordination chemistry has also been investigated, revealing new insights into its chemical behavior.
One of the most intriguing aspects of N-Methyl-p-toluamide is its biological activity. Studies have shown that it exhibits properties that make it a promising candidate for drug development. Specifically, researchers have observed that it can interact with certain biological targets, potentially leading to the development of new treatments for various conditions. These findings have sparked further interest in exploring its pharmacological potential.
The synthesis of N-Methyl-p-toluamide has been optimized through various methodologies, ensuring high yield and purity. Modern techniques, such as catalytic hydrogenation and nucleophilic substitution reactions, have been employed to achieve these goals. These advancements not only improve the efficiency of production but also open up new avenues for further research.
Recent studies have also highlighted the role of N-Methyl-p-toluamide in environmental chemistry. Its degradation products and their impact on ecosystems have been examined, providing valuable data for environmental scientists. This research underscores the importance of understanding the full lifecycle of chemical compounds, from synthesis to disposal.
The compound's stability under different conditions has been another focus of investigation. Researchers have studied how N-Methyl-p-toluamide behaves under various temperatures, pressures, and pH levels. These studies are crucial for determining its suitability for industrial applications and ensuring consistent performance across different environments.
In addition to its chemical properties, N-Methyl-p-toluamide has shown potential in material science. Its incorporation into polymers and other materials has been explored, leading to the development of novel materials with enhanced properties. These innovations highlight the versatility of this compound and its broad applicability across multiple scientific disciplines.
The safety profile of N-Methyl-p-toluamide is another critical aspect that has been thoroughly evaluated. Extensive toxicological studies have been conducted to assess its potential hazards and determine safe handling procedures. These studies are essential for ensuring that researchers and industrial workers can use the compound without exposure to unnecessary risks.
The regulatory landscape surrounding N-Methyl-p-toluamide is also evolving. As new research emerges, regulatory agencies are continually updating guidelines to reflect the latest findings. This dynamic environment ensures that the compound is used responsibly and safely, aligning with global standards for chemical management.
Future research directions for N-Methyl-p-toluamide are promising and multifaceted. Investigations into its role in drug discovery continue to progress, with several clinical trials underway exploring its therapeutic potential. Additionally, researchers are exploring new synthetic pathways that could further optimize production processes.
The intersection of N-Methyl-p-toluamide with computational chemistry is another exciting area of study. Advanced modeling techniques are being used to predict the compound's behavior under various conditions, providing insights that would be difficult to obtain through experimental methods alone. This integration of computational tools is revolutionizing how researchers approach chemical problems.
The economic impact of N-Methyl-p-toluamide cannot be overlooked either. As demand for this compound grows due to its diverse applications, industries are investing in scalable production methods to meet market needs. This economic activity not only supports innovation but also creates job opportunities in the chemical sector.
In conclusion, N-Methyl-p-toluamide (CAS No. 18370-11-1) is a versatile and important compound with a wide range of applications in pharmaceuticals, environmental chemistry, material science, and beyond. The latest research continues to uncover new possibilities for this molecule, making it a cornerstone of modern chemical research.
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